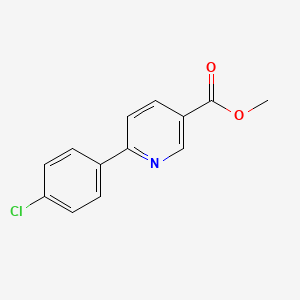

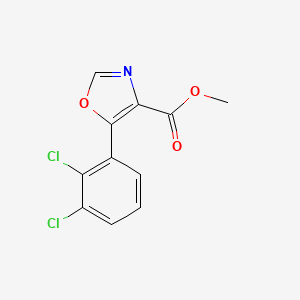

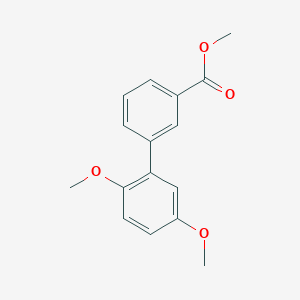

Methyl 6-(4-chlorophenyl)nicotinate

説明

Methyl 6-(4-chlorophenyl)nicotinate is a useful research compound. Its molecular formula is C13H10ClNO2 and its molecular weight is 247.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 6-(4-chlorophenyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(4-chlorophenyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Intermediate in Novel Anti-Infective Agents Synthesis : Methyl 6-chloro-5-(trifluoromethyl)nicotinate is used as an intermediate in the synthesis of novel anti-infective agents. An economical synthesis process for this compound emphasizes the trifluoromethylation of an aryl iodide using an inexpensive system, highlighting its significance in pharmaceutical synthesis (Mulder et al., 2013).

Synthesis of Bridged Nicotinates : Bridged nicotinates with pyridinophane skeletons are synthesized through a unique pyridine-formation reaction, demonstrating the chemical versatility of nicotinate derivatives in creating complex molecular structures (Kanomata et al., 2006).

Antinociceptive Activity : Methyl nicotinate, a methyl ester of nicotinic acid, shows effective peripheral and central antinociceptive activity, suggesting its potential use in pain management (Erharuyi et al., 2015).

Study of Tissue N-Methyltransferases : Methyl analogs of nicotinamide, including methyl nicotinate, are used to study nicotinamide N-methyltransferase activities in various tissues, indicating its importance in biochemical research (Sano et al., 1992).

Neuronal Nicotinic Acetylcholine Receptor Probes : Methyl nicotinate derivatives are synthesized to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction, highlighting its role in neurochemical research (Zhang et al., 2004).

Cutaneous Penetration and Sensitive Skin Study : The penetration of methyl nicotinate in the skin is used to assess the response of sensitive skin, providing insights into dermatological applications (Issachar et al., 1998).

Farnesyl Protein Transferase Inhibition : A compound structurally similar to Methyl 6-(4-chlorophenyl)nicotinate, R115777, is explored as an inhibitor of farnesyl protein transferase, with significant antitumor effects, indicating its potential in cancer research (Venet et al., 2003).

Enhancing Peripheral Blood Collection : Methyl nicotinate solution's application enhances peripheral blood collection, which can be beneficial in medical diagnostics (Zhu et al., 2022).

Trigonelline Biosynthesis : Methyl nicotinate is related to trigonelline, N-methyl nicotinic acid, found in various plants and seeds. Understanding its biosynthesis is crucial in plant biochemistry (Joshi & Handler, 1960).

Role in Prostaglandin Bioformation : Methyl nicotinate–induced cutaneous erythema's mechanism is studied in relation to prostaglandin bioformation, demonstrating its application in pharmacological research (Wilkin et al., 1985).

Bisubstrate Inhibitors of NNMT : Methyl nicotinate analogs are explored as bisubstrate inhibitors of Nicotinamide N-Methyltransferase, crucial for understanding enzyme inhibition in biochemistry (Babault et al., 2018).

特性

IUPAC Name |

methyl 6-(4-chlorophenyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-17-13(16)10-4-7-12(15-8-10)9-2-5-11(14)6-3-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKCWSQEGOGWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(4-chlorophenyl)nicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octahydrocyclopenta[c]pyrrol-5-ol HCl](/img/structure/B7963638.png)

![Methyl (2S)-2-acetamido-3-[1-(triphenylmethyl)imidazol-4-YL]propanoate](/img/structure/B7963658.png)

![Methyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B7963666.png)

![Methyl 2-chloro-4-[4-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7963693.png)

![Methyl 2-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7963711.png)